molecular formula C19H21ClN2O3S B3967743 N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide

N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B3967743
M. Wt: 392.9 g/mol
InChI Key: MPMWTCSXQYVLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, commonly known as CP-96345, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of CP-96345 involves the inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, CP-96345 can reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.
Biochemical and Physiological Effects:
CP-96345 has been shown to have a wide range of biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, it has been shown to have neuroprotective effects, as it can reduce neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

CP-96345 has several advantages for lab experiments, including its potent pharmacological activity and its ability to selectively target specific enzymes and pathways. However, it also has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on CP-96345. One area of interest is its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to determine its potential as a neuroprotective agent and to explore its potential applications in other fields of medicine, such as immunology and infectious diseases. Finally, more research is needed to determine the optimal dosage and administration of CP-96345 for therapeutic use.

Scientific Research Applications

CP-96345 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, it has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-26(24,25)22(14-16-6-2-3-7-18(16)20)17-10-8-15(9-11-17)19(23)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMWTCSXQYVLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

55.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
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